![molecular formula C12H23N3O2 B14294692 2-Diazonio-1-[2-(dibutylamino)ethoxy]ethen-1-olate CAS No. 113851-95-9](/img/structure/B14294692.png)
2-Diazonio-1-[2-(dibutylamino)ethoxy]ethen-1-olate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Diazonio-1-[2-(dibutylamino)ethoxy]ethen-1-olate is an organic compound with a unique structure that includes a diazonium group, an ethoxy group, and a dibutylamino group
Méthodes De Préparation
The synthesis of 2-Diazonio-1-[2-(dibutylamino)ethoxy]ethen-1-olate typically involves the reaction of a suitable precursor with a diazotizing agent. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired product. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity.
Analyse Des Réactions Chimiques
2-Diazonio-1-[2-(dibutylamino)ethoxy]ethen-1-olate can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur with reagents such as halides or amines. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
2-Diazonio-1-[2-(dibutylamino)ethoxy]ethen-1-olate has several scientific research applications:
Chemistry: It can be used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound may be used in the study of biological pathways and mechanisms.
Industry: It can be used in the production of polymers, coatings, and other materials.
Mécanisme D'action
The mechanism of action of 2-Diazonio-1-[2-(dibutylamino)ethoxy]ethen-1-olate involves its interaction with molecular targets such as enzymes or receptors. The diazonium group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their activity or function. The ethoxy and dibutylamino groups may also contribute to the compound’s overall reactivity and specificity.
Comparaison Avec Des Composés Similaires
Similar compounds to 2-Diazonio-1-[2-(dibutylamino)ethoxy]ethen-1-olate include:
2-Diazonio-1-[2-(methylamino)ethoxy]ethen-1-olate: This compound has a similar structure but with a methylamino group instead of a dibutylamino group.
2-Diazonio-1-ethoxy-2-(triethylgermyl)ethen-1-olate: This compound includes a triethylgermyl group, which imparts different chemical properties. The uniqueness of this compound lies in its specific combination of functional groups, which can influence its reactivity and applications.
Propriétés
Numéro CAS |
113851-95-9 |
|---|---|
Formule moléculaire |
C12H23N3O2 |
Poids moléculaire |
241.33 g/mol |
Nom IUPAC |
2-(dibutylamino)ethyl 2-diazoacetate |
InChI |
InChI=1S/C12H23N3O2/c1-3-5-7-15(8-6-4-2)9-10-17-12(16)11-14-13/h11H,3-10H2,1-2H3 |
Clé InChI |
SFOXIHXMBOLYET-UHFFFAOYSA-N |
SMILES canonique |
CCCCN(CCCC)CCOC(=O)C=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



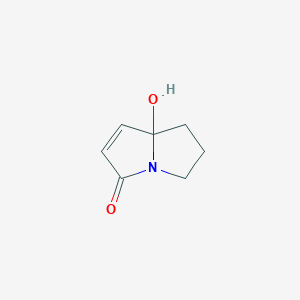
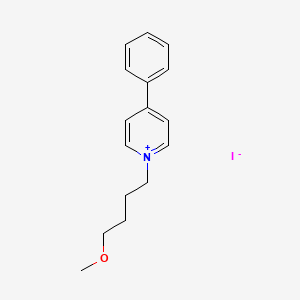
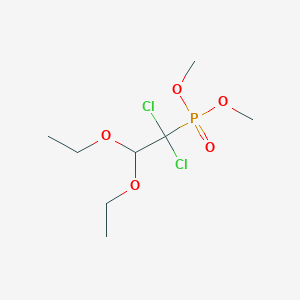
![2,2'-[{[2-(Pyridin-2-yl)ethyl]azanediyl}bis(methylene)]diphenol](/img/structure/B14294635.png)
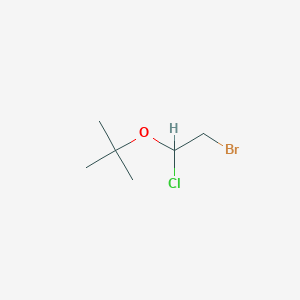

![N~2~,N~4~,N~6~-Tris[(4-methylphenyl)methyl]-1,3,5-triazine-2,4,6-triamine](/img/structure/B14294654.png)
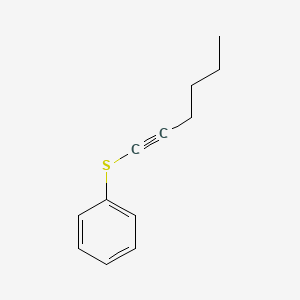
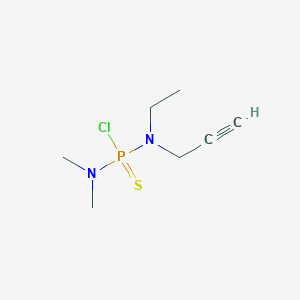

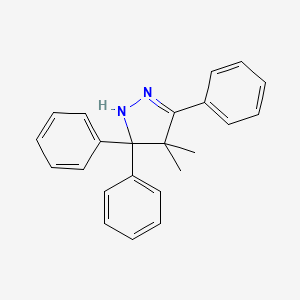
![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 4-chloro-3-cyano-1-(phenylmethyl)-, ethyl ester](/img/structure/B14294678.png)
![3-[(Prop-2-en-1-yl)sulfanyl]furan](/img/structure/B14294684.png)
